Cas no 1280588-07-9 (2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol)

2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル(フラン-2-イル)メタノールは、複素環式化合物に分類される有機化合物です。ベンゾジオキシン環とフラン環がメタノール基を介して結合した構造を持ち、高い分子安定性と特異的な立体配置が特徴です。この化合物は医薬品中間体や機能性材料の合成において有用な骨格を提供し、特に薬理学的研究分野で注目されています。官能基の配置により選択的な分子認識が可能で、生体適合性材料や触媒設計への応用が期待されます。合成経路の最適化により高収率での調製が可能な点も利点です。

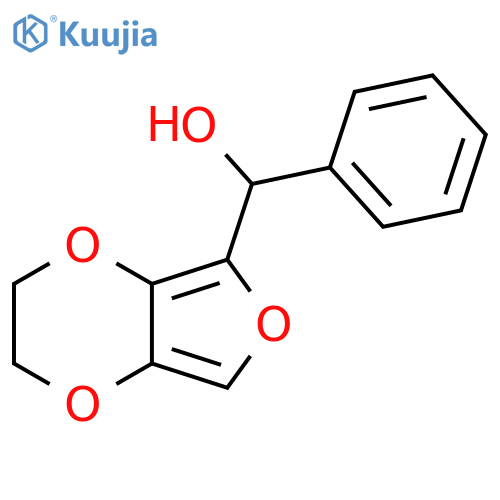

1280588-07-9 structure

商品名:2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol

CAS番号:1280588-07-9

MF:C13H12O4

メガワット:232.231984138489

MDL:MFCD07782426

CID:5178207

2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol

- 2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol

- 1,4-Benzodioxin-6-methanol, α-2-furanyl-2,3-dihydro-

-

- MDL: MFCD07782426

- インチ: 1S/C13H12O4/c14-11(9-4-2-1-3-5-9)13-12-10(8-17-13)15-6-7-16-12/h1-5,8,11,14H,6-7H2

- InChIKey: BJPGVBJRBRNBAU-UHFFFAOYSA-N

- ほほえんだ: O1CCOC2=COC(=C12)C(C1C=CC=CC=1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 252

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 51.8

2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 397094-1g |

3,4-(Ethylenedioxy)phenyl-(2-furyl)methanol |

1280588-07-9 | 97.0% | 1g |

£570.00 | 2023-04-20 | |

| Fluorochem | 397094-5g |

3,4-(Ethylenedioxy)phenyl-(2-furyl)methanol |

1280588-07-9 | 97.0% | 5g |

£1,573.00 | 2023-04-20 | |

| Ambeed | A410566-1g |

(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol |

1280588-07-9 | 97% | 1g |

$494.0 | 2024-04-25 | |

| abcr | AB428806-1 g |

3,4-(Ethylenedioxy)phenyl-(2-furyl)methanol |

1280588-07-9 | 1 g |

€594.40 | 2023-07-18 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512111-1g |

(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol |

1280588-07-9 | 97% | 1g |

¥3395.0 | 2023-04-03 | |

| abcr | AB428806-1g |

3,4-(Ethylenedioxy)phenyl-(2-furyl)methanol; . |

1280588-07-9 | 1g |

€1621.70 | 2025-02-19 |

2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

1280588-07-9 (2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol) 関連製品

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 557-08-4(10-Undecenoic acid zinc salt)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1280588-07-9)2,3-dihydro-1,4-benzodioxin-6-yl(furan-2-yl)methanol

清らかである:99%

はかる:1g

価格 ($):445.0